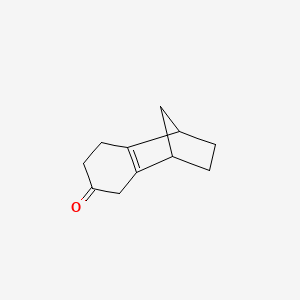![molecular formula C14H8ClF6I B14505067 Bis[3-(trifluoromethyl)phenyl]iodanium chloride CAS No. 62803-51-4](/img/structure/B14505067.png)
Bis[3-(trifluoromethyl)phenyl]iodanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[3-(trifluoromethyl)phenyl]iodanium chloride is an organoiodine compound that features two 3-(trifluoromethyl)phenyl groups attached to an iodine atom, with chloride as the counterion. This compound is known for its utility in organic synthesis, particularly in the field of electrophilic aromatic substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(trifluoromethyl)phenyl]iodanium chloride typically involves the reaction of iodine with 3-(trifluoromethyl)phenyl derivatives under oxidative conditions. One common method includes the use of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to facilitate the formation of the iodonium ion. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis[3-(trifluoromethyl)phenyl]iodanium chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound is a strong electrophile and can react with aromatic compounds to form substituted products.
Oxidation and Reduction: It can participate in redox reactions, where the iodine center can be reduced or oxidized depending on the reaction conditions.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the iodonium ion is replaced by a nucleophile.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as thiols, amines, and alcohols.
Oxidizing Agents: Like m-CPBA and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from reactions with this compound depend on the type of reaction. For example, electrophilic aromatic substitution reactions typically yield substituted aromatic compounds, while nucleophilic substitution reactions produce compounds where the iodonium ion is replaced by the nucleophile.
Scientific Research Applications
Bis[3-(trifluoromethyl)phenyl]iodanium chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules to study their structure and function.
Industry: Utilized in the production of agrochemicals and materials science for the synthesis of novel compounds with unique properties.
Mechanism of Action
The mechanism of action of Bis[3-(trifluoromethyl)phenyl]iodanium chloride involves the formation of a highly reactive iodonium ion, which acts as an electrophile in various chemical reactions. The iodonium ion can interact with nucleophiles or participate in redox reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or other reactants.
Comparison with Similar Compounds
Similar Compounds
- Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate
- Diphenyliodonium chloride
- Bis(4-methylphenyl)iodonium hexafluorophosphate
- Bis(4-tert-butylphenyl)iodonium triflate
Uniqueness
Bis[3-(trifluoromethyl)phenyl]iodanium chloride is unique due to the presence of two 3-(trifluoromethyl)phenyl groups, which enhance its electrophilic properties and make it particularly useful for introducing trifluoromethyl groups into aromatic compounds. This compound’s high reactivity and selectivity make it a valuable reagent in organic synthesis and various scientific research applications.
Properties
CAS No. |
62803-51-4 |
|---|---|
Molecular Formula |
C14H8ClF6I |
Molecular Weight |
452.56 g/mol |
IUPAC Name |
bis[3-(trifluoromethyl)phenyl]iodanium;chloride |
InChI |
InChI=1S/C14H8F6I.ClH/c15-13(16,17)9-3-1-5-11(7-9)21-12-6-2-4-10(8-12)14(18,19)20;/h1-8H;1H/q+1;/p-1 |
InChI Key |
WJNQZEYFDILJNA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)[I+]C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


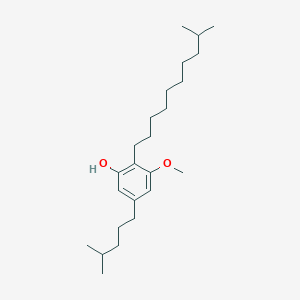
![4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine)](/img/structure/B14505002.png)
![1-Methoxy-2-[(2-methylphenyl)ethynyl]benzene](/img/structure/B14505008.png)
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid](/img/structure/B14505010.png)
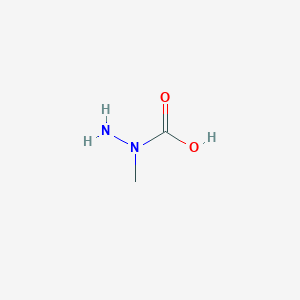

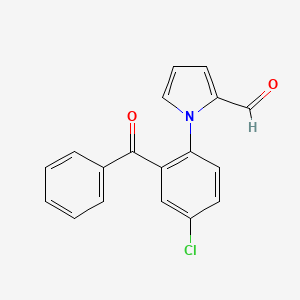
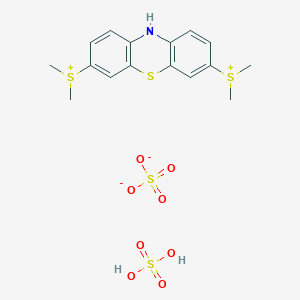
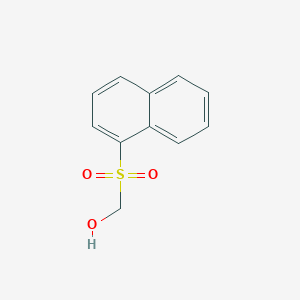
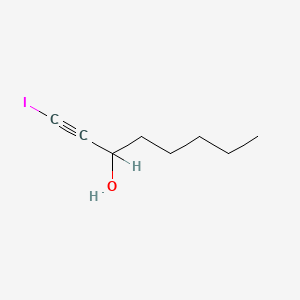
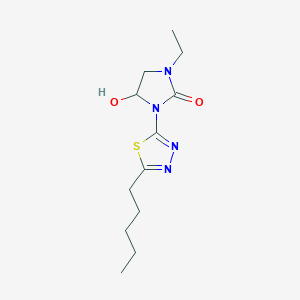

![8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one](/img/structure/B14505060.png)
